p-Menth-1-en-3-ol
Overview
Description
p-Menth-1-en-3-ol: is a monoterpenoid alcohol with a structure based on the p-menthane skeleton. It is a naturally occurring compound found in various essential oils and is known for its pleasant aroma. This compound is widely used in the fragrance and flavor industry due to its characteristic scent.
Scientific Research Applications
Chemistry:
- p-Menth-1-en-3-ol is used as a chiral building block in the synthesis of other monoterpenes and sesquiterpenes .
Biology:
- The compound is studied for its role in plant defense mechanisms and its interactions with microorganisms .
Medicine:
- This compound has potential therapeutic applications due to its biological properties, including antioxidant and antimicrobial activities .
Industry:
- Widely used in the fragrance and flavor industry for its pleasant aroma.
- Employed in the production of various consumer products such as perfumes, cosmetics, and cleaning agents .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Preparation: One method involves the use of lipase-mediated acetylation to separate diastereoisomeric forms of p-menth-1-en-3-ol.
Biotransformation: Microorganisms such as bacteria, fungi, and yeast can be used to transform monoterpenes into this compound.
Industrial Production Methods: Industrial production often involves the use of biocatalysts to convert monoterpenes into this compound. This method is preferred due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form different isomers and derivatives.
Substitution: this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Alcohol oxidases or alcohol dehydrogenases are commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Catalysts: Enzymes and biocatalysts are often used to facilitate these reactions.
Major Products:
Oxidation Products: p-Menth-1-ene-7,8-diol, 8-hydroxy-p-menth-1-en-7-oic acid.
Reduction Products: Various isomers and derivatives depending on the reaction conditions.
Mechanism of Action
The mechanism of action of p-Menth-1-en-3-ol involves its interaction with various molecular targets and pathways. For example, it can activate cold-sensitive receptors in the skin, leading to a cooling sensation . Additionally, it may exert its effects through the modulation of specific enzymes and receptors involved in biological processes .
Comparison with Similar Compounds
α-Terpineol: Another monoterpenoid alcohol with similar applications in the fragrance and flavor industry.
Terpinen-4-ol: Known for its antimicrobial properties and used in various medicinal applications.
Menthol: Widely used for its cooling sensation and found in many consumer products.
Uniqueness:
- p-Menth-1-en-3-ol is unique due to its specific structure and the range of biological activities it exhibits. Its ability to undergo various chemical transformations and its applications in different fields make it a versatile compound.
Properties
IUPAC Name |
3-methyl-6-propan-2-ylcyclohex-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOHAUWWDDPHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052128 | |
Record name | 6-(Isopropyl)-3-methylcyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a pungent odor; [HSDB] | |
Record name | 3-Hydroxy-4-isopropyl-1-methylcyclohexene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3234 | |
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Boiling Point |
BP: 57 °C; SPECIFIC GRAVITY: 0.9217 @ 25 °C /TRANS-, DL-/, 230.00 to 232.00 °C. @ 760.00 mm Hg | |
Record name | 3-HYDROXY-4-ISOPROPYL-1-METHYLCYCLOHEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5666 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Piperitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.930-0.936 | |
Record name | p-Menth-1-en-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/673/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
CRYSTALS | |
CAS No. |
491-04-3, 11063-75-5 | |
Record name | Piperitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terpinenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011063755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-(Isopropyl)-3-methylcyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(isopropyl)-3-methylcyclohex-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXY-4-ISOPROPYL-1-METHYLCYCLOHEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5666 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Piperitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MP: 36 °C; OPTICAL ROTATION: -246 DEG @ 17 °C (C= 2 IN BENZENE) /CIS-, L-/; MP: 28 °C /CIS-, DL-/, 96.00 to 97.00 °C. @ 760.00 mm Hg | |
Record name | 3-HYDROXY-4-ISOPROPYL-1-METHYLCYCLOHEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5666 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Piperitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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